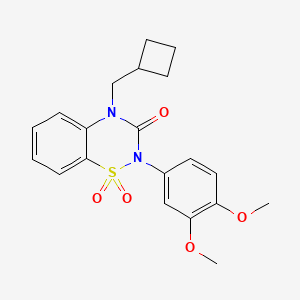
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as CBM-F-MBQ, is a synthetic, small molecule inhibitor of protein kinases. It is a member of the quinoline family of compounds, which are widely studied for their potential therapeutic applications. CBM-F-MBQ is a potent inhibitor of several protein kinases, including p38, c-Src, and JAK2. It has been widely used in laboratory experiments to study the effects of protein kinase inhibition on cell signaling pathways.
Wirkmechanismus
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of protein kinases. It binds to the active site of the kinase, preventing the kinase from binding to its substrate and thus inhibiting its activity. This mechanism of action is similar to that of other small molecule inhibitors of protein kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several protein kinases, including p38, c-Src, and JAK2. Inhibition of these kinases has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory pathways, the regulation of cell growth and differentiation, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a potent inhibitor of several protein kinases, and it is relatively easy to synthesize and purify. Furthermore, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, the use of this compound in laboratory experiments is limited by its relatively high cost and its potential to interfere with other biochemical pathways.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in scientific research. These include further investigation into its effects on cell signaling pathways, its potential use as a therapeutic agent, and its potential use in drug discovery and development. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. A common method is the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl bromide in the presence of a base such as pyridine. The resulting product is then purified by recrystallization or chromatography. Other methods of synthesis include the reaction of cyclobutylmethyl bromide with 4-methylbenzoyl fluoride, or the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl iodide.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its potent inhibitory activity against several protein kinases. It has been used to study the effects of protein kinase inhibition on cell signaling pathways, and has been used in laboratory experiments to investigate the effects of various drugs on these pathways. It has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-16(8-6-14)21(25)19-13-24(12-15-3-2-4-15)20-10-9-17(23)11-18(20)22(19)26/h5-11,13,15H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBUWYUCCAADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)





![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B6450817.png)